

Spectroscopic Profile of 3-Hydroxy-1,8-naphthalic anhydride: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-1,8-naphthalic anhydride

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxy-1,8-naphthalic anhydride** (CAS No: 23204-36-6), a key chemical intermediate. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for the compound's spectral characteristics.

Summary of Spectroscopic Data

The following tables summarize the available quantitative data for **3-Hydroxy-1,8-naphthalic anhydride** from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H and ^{13}C NMR data for **3-Hydroxy-1,8-naphthalic anhydride** are crucial for structural elucidation and purity assessment. While specific chemical shifts and coupling constants are not readily available in public repositories, typical spectral regions for related naphthalic anhydride structures are well-documented.

^1H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available			

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)	Assignment
Data not available	

Infrared (IR) Spectroscopy

The IR spectrum of **3-Hydroxy-1,8-naphthalic anhydride** reveals key functional groups present in the molecule.

Peak Position (cm ⁻¹)	Functional Group Assignment
~3421	O-H stretch (phenolic)
~3070	C-H stretch (aromatic)
1780–1820	C=O stretch (anhydride, asymmetric)
1740–1780	C=O stretch (anhydride, symmetric)
1604, 1635	C=C stretch (aromatic)
1195	C-O stretch (anhydride)
1033	C-OH stretch (phenolic)

Note: Some peak positions are inferred from structurally similar compounds, such as 4-hydroxy-3-nitro-1,8-naphthalic anhydride.

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity	Proposed Fragment
214	High	[M] ⁺ (Molecular Ion)
170	High	[M - CO ₂] ⁺
142	Moderate	[M - CO ₂ - CO] ⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **3-Hydroxy-1,8-naphthalic anhydride** are outlined below. These represent standard methodologies that can be adapted for specific instrumentation.

NMR Spectroscopy

A standard protocol for obtaining NMR spectra of naphthalic anhydride derivatives involves dissolving the sample in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing a reference standard like tetramethylsilane (TMS).

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Hydroxy-1,8-naphthalic anhydride**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
- Add a small amount of TMS as an internal standard (0 ppm).

Instrumentation:

- Instrument: A high-resolution NMR spectrometer, such as a Varian CFT-20 or a modern Bruker Avance series instrument, operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment (zg30).

- Number of scans: 16-64, depending on sample concentration.
- Relaxation delay: 1-2 seconds.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence (zgpg30).
 - Number of scans: 1024 or more, due to the lower natural abundance of ^{13}C .
 - Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a common technique for obtaining the IR spectrum of solid samples like **3-Hydroxy-1,8-naphthalic anhydride**. The KBr pellet method is frequently employed.[1]

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **3-Hydroxy-1,8-naphthalic anhydride** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Transfer the mixture to a pellet die.
- Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

Instrumentation:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Parameters:
 - Scan range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.

- A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of **3-Hydroxy-1,8-naphthalic anhydride**.

Sample Preparation:

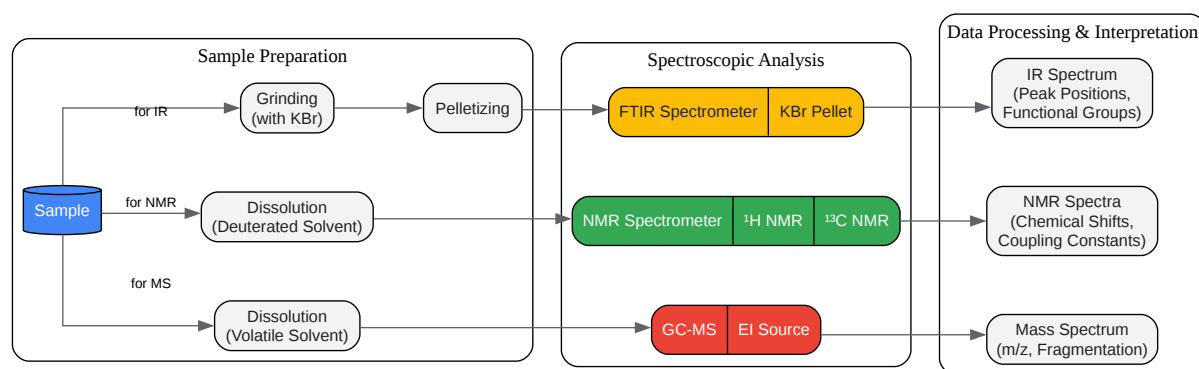
- Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
- Inject an appropriate volume of the solution into the GC-MS system.

Instrumentation:

- Instrument: A gas chromatograph coupled to a mass spectrometer.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector temperature: 250-280 °C.
 - Oven temperature program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of the compound.
- Mass Spectrometry (MS) Conditions:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan range: m/z 40-400.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **3-Hydroxy-1,8-naphthalic anhydride**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 3-Hydroxy-1,8-naphthalic anhydride | C₁₂H₆O₄ | CID 598539 - PubChem [pubchem.ncbi.nlm.nih.gov]
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